4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate
Description
4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a combination of chlorophenoxy, methoxyphenyl, and fluorobenzoate groups.
Properties
IUPAC Name |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O5/c1-30-21-11-15(9-10-20(21)32-23(29)16-5-4-6-17(25)12-16)13-26-27-22(28)14-31-19-8-3-2-7-18(19)24/h2-13H,14H2,1H3,(H,27,28)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZODBSNELZTET-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the hydrazone derivative. Finally, the hydrazone is esterified with 3-fluorobenzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorobenzoate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A herbicide with a similar chlorophenoxy structure.
4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate: A compound with a bromobenzoate group instead of a fluorobenzoate group.
Uniqueness
4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which can enhance its chemical stability and biological activity compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
